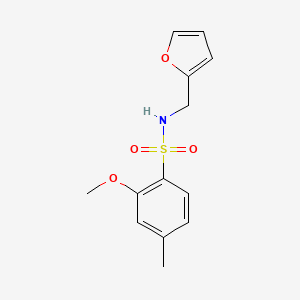
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. TAK-659 has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Scientific Research Applications
Synthesis and Structural Investigation
The synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety has been catalyzed efficiently using 4-(N,N-Dimethylamino)pyridine (DMAP) under solvent-free conditions, demonstrating a significant improvement over traditional catalytic systems. These compounds were characterized by their full spectral data, highlighting the versatility of DMAP in synthesizing complex organic compounds with potential biological activities (Khashi, Davoodnia, & Chamani, 2014).
Computational Study and Molecular Docking
Extensive computational and spectroscopic studies on sulfamethazine Schiff-base (SMS) revealed insights into its molecular structure, vibrational frequencies, and electronic properties. The study utilized DFT/B3LYP and HF methods, providing a thorough analysis of the molecule's stability, charge delocalization, and intramolecular hydrogen bond formations. This research underscores the potential of SMS in structure-activity relationship studies for correlating biological activity with quantum descriptors (Mansour & Ghani, 2013).
Antimicrobial and Antitumor Activities
A series of novel thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives demonstrated potent antitumor and antibacterial activities. Compounds within this series showed higher activity against various cancer cell lines and exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Carbonic Anhydrase Inhibition
Novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties have been synthesized and evaluated for their inhibitory effects against human carbonic anhydrase isoforms. These compounds displayed potent activity as inhibitors for the tumor-associated isoforms in the nanomolar and subnanomolar range, highlighting their potential in therapeutic applications targeting carbonic anhydrases (Ghorab, Alsaid, Ceruso, Nissan, & Supuran, 2014).
properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2S/c16-15(17,18)11-3-5-13(6-4-11)25(23,24)21-12-9-19-14(20-10-12)22-7-1-2-8-22/h3-6,9-10,21H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKWJLBLUCYUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate](/img/structure/B2566567.png)
![Ethyl 5-(2-chloropropanoyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2566568.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2566571.png)
![Isopropyl 7-methyl-2-(methylthio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2566572.png)

![3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2566575.png)
![2-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2566576.png)
![N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2566577.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2566579.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2566580.png)

![3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2566587.png)
![4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine](/img/structure/B2566588.png)